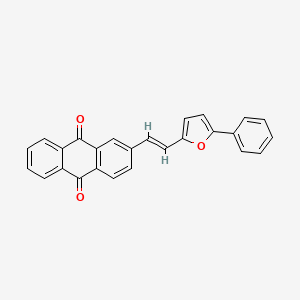
(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione, also known as PFA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. PFA is a fluorescent molecule that has been used as a probe for various biological studies.
Mecanismo De Acción
The mechanism of action of (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione involves its ability to undergo a photochemical reaction upon excitation with light. (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione absorbs light at a wavelength of 375 nm and emits light at a wavelength of 460 nm. This property of (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has been utilized to study various biological processes by monitoring the changes in fluorescence intensity upon interaction with other molecules.
Biochemical and Physiological Effects:
(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has been shown to have low cytotoxicity and does not interfere with cellular processes. It has been used to study various biological processes such as apoptosis, autophagy, and oxidative stress. (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has also been used to study the localization and dynamics of proteins in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has several advantages as a fluorescent probe, including its high quantum yield, stability, and low cytotoxicity. However, (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has some limitations, such as its sensitivity to pH and other environmental factors, which can affect its fluorescence properties.
Direcciones Futuras
Include the development of new (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione derivatives with improved fluorescence properties and the use of (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione in vivo to study biological processes in living organisms. (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione can also be used in the development of new diagnostic tools for various diseases. Moreover, (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione can be used in drug discovery to identify new targets and to screen for potential drug candidates.
Conclusion:
In conclusion, (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione is a valuable tool in biological research due to its unique fluorescent properties. It has been extensively used as a probe for various biological studies and has the potential for future applications in drug discovery and diagnostic tools. The synthesis method of (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has been optimized to produce it in large quantities for research purposes. However, (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has some limitations that need to be addressed in future research. Overall, (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione is a promising molecule that has the potential to advance our understanding of biological processes.
Métodos De Síntesis
The synthesis of (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione involves the reaction of anthracene-9,10-dione with 5-phenylfuran-2-carbaldehyde in the presence of a base. The reaction yields (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione as a yellow solid with a high yield. This method has been optimized to produce (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione in large quantities for research purposes.
Aplicaciones Científicas De Investigación
(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has been extensively used as a fluorescent probe in various biological studies. It has been used to study protein-protein interactions, DNA-binding, and enzyme activity. (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has also been used to detect reactive oxygen species (ROS) in cells, which play a crucial role in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
IUPAC Name |
2-[(E)-2-(5-phenylfuran-2-yl)ethenyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O3/c27-25-20-8-4-5-9-21(20)26(28)23-16-17(11-14-22(23)25)10-12-19-13-15-24(29-19)18-6-2-1-3-7-18/h1-16H/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJVWTMBAFMMBH-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=CC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B2463440.png)
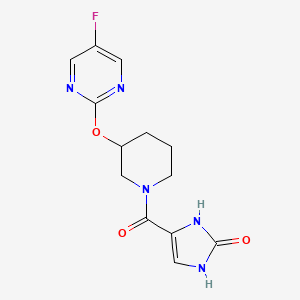
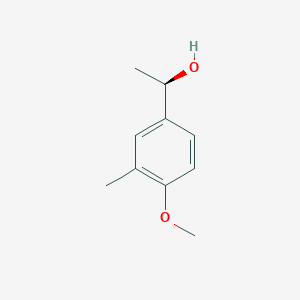

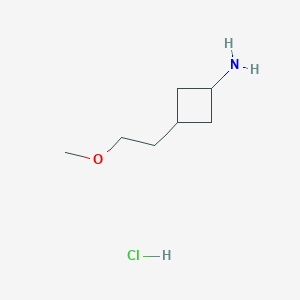

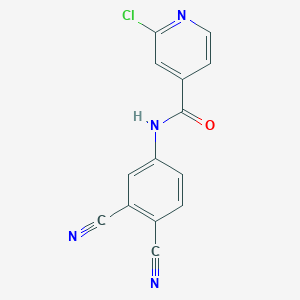
![6-Acetyl-2-(4-(p-tolylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2463455.png)
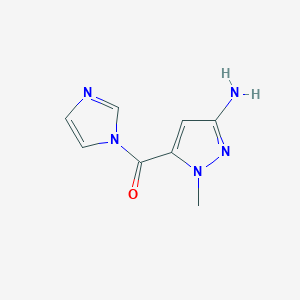
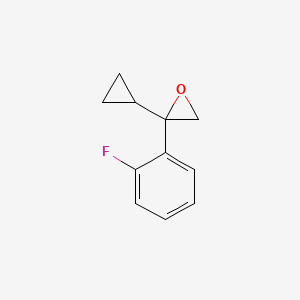
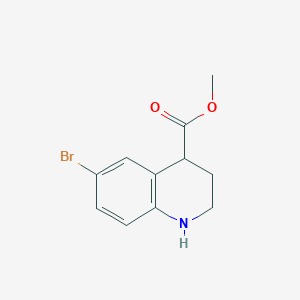
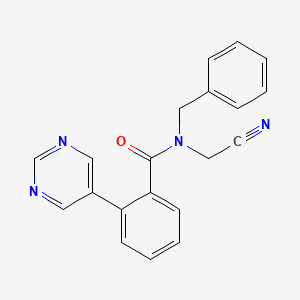
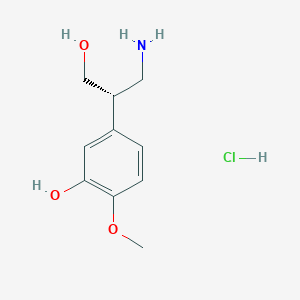
![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B2463462.png)